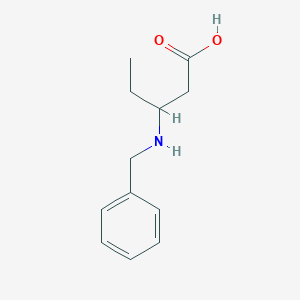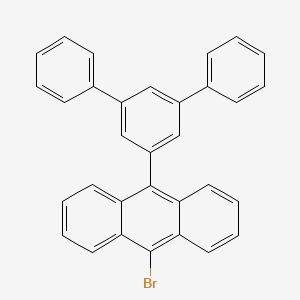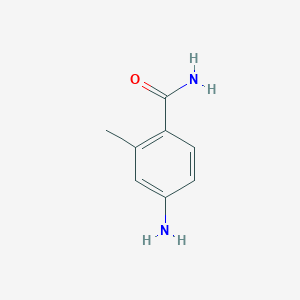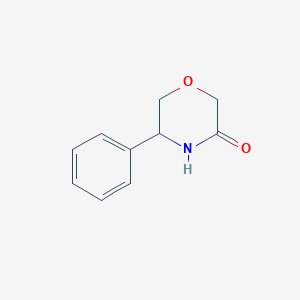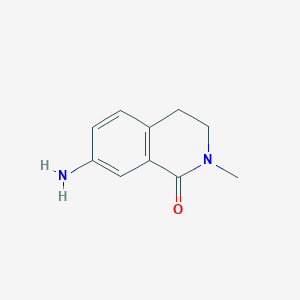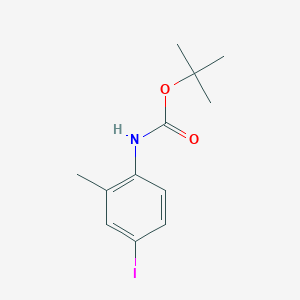
6-溴萘-1-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromonaphthalen-1-amine (BN-1) is an organic compound with a wide range of applications in research and scientific fields. It is a colorless solid with a melting point of 87-89°C and a boiling point of 250°C. BN-1 is a versatile compound that can be used in a variety of laboratory experiments and processes, including synthesis, spectroscopy, and chromatography. It is also used in the synthesis of a variety of organic compounds, including pharmaceuticals, flavors, and fragrances.
科学研究应用
有机合成
6-溴萘-1-胺是一种用途广泛的有机合成砌块。 它用于构建复杂的有机分子,特别是在杂环的合成中,杂环在许多药物中至关重要 。它的溴原子充当交叉偶联反应的反应位点,使其成为创建生物活性化合物的宝贵组成部分。
药物研究
在药物研究中,正在探索 6-溴萘-1-胺作为药物开发中的中间体的潜力 。它的结构基序存在于各种治疗剂中,对该化合物的修饰可以导致发现具有改善的功效和安全性特征的新药。
材料科学
该化合物的独特结构使其成为开发新型材料的候选材料。 在材料科学中,它可以用于合成有机半导体或光伏材料,因为它具有共轭体系和潜在的富电子特性 。
化工工程
6-溴萘-1-胺在化工工程中很重要,特别是在过程优化和开发工业规模生产化学品的合成途径方面。 它在合成复杂分子中的作用可以导致更有效的过程和环境友好的做法 。
生物化学
在生物化学中,6-溴萘-1-胺可用于研究蛋白质相互作用和酶动力学。 它的芳香结构使其能够与各种生物分子相互作用,这对于理解生物途径和设计酶抑制剂可能有用 。
环境应用
虽然 6-溴萘-1-胺在环境科学中的直接应用尚未得到广泛记录,但相关化合物用于环境分析以及作为探针来了解污染物行为。 对其环境影响和在绿色化学中的潜在用途的研究可能是未来的方向 。
作用机制
Target of Action
This compound is primarily used as a building block in organic synthesis , and its specific biological targets, if any, are yet to be identified.
Biochemical Pathways
Without specific target and mode of action information, it’s challenging to summarize the biochemical pathways that 6-Bromonaphthalen-1-amine might affect .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP450 inhibition : It’s predicted to inhibit CYP1A2, CYP2C19, and CYP2C9
These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The specific molecular and cellular effects of 6-Bromonaphthalen-1-amine’s action are currently unknown due to the lack of studies on its biological activity .
生化分析
Biochemical Properties
6-Bromonaphthalen-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound acts as an inhibitor for certain isoforms of these enzymes, thereby affecting the metabolic pathways they regulate. Additionally, 6-Bromonaphthalen-1-amine has shown interactions with proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 6-Bromonaphthalen-1-amine on cellular processes are profound. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of proteins in this pathway, 6-Bromonaphthalen-1-amine can alter gene expression and cellular metabolism. Furthermore, the compound has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 6-Bromonaphthalen-1-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their catalytic activity . This inhibition leads to a decrease in the metabolism of substrates processed by these enzymes. Additionally, 6-Bromonaphthalen-1-amine can interact with transcription factors, altering their ability to regulate gene expression. These interactions result in changes in the expression of genes involved in various cellular processes, including metabolism and stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromonaphthalen-1-amine have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to 6-Bromonaphthalen-1-amine can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates . These effects are likely due to the compound’s impact on gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 6-Bromonaphthalen-1-amine vary with different dosages in animal models. At low doses, the compound has been found to modulate enzyme activity without causing significant toxicity . At higher doses, 6-Bromonaphthalen-1-amine can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites.
Metabolic Pathways
6-Bromonaphthalen-1-amine is involved in several metabolic pathways, primarily those regulated by cytochrome P450 enzymes . The compound inhibits the activity of these enzymes, affecting the metabolism of various substrates, including drugs and endogenous compounds. This inhibition can lead to changes in metabolic flux and the levels of metabolites in the body . Additionally, 6-Bromonaphthalen-1-amine can influence the activity of enzymes involved in oxidative stress responses, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromonaphthalen-1-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The distribution of 6-Bromonaphthalen-1-amine within cells can affect its activity and the extent of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of 6-Bromonaphthalen-1-amine is influenced by its interactions with targeting signals and post-translational modifications . The compound has been found to localize to the cytoplasm and nucleus, where it can interact with enzymes and transcription factors . These interactions are crucial for the compound’s ability to modulate gene expression and enzyme activity, thereby influencing cellular function.
属性
IUPAC Name |
6-bromonaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUKIGLFASZOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623716 |
Source


|
| Record name | 6-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
591253-73-5 |
Source


|
| Record name | 6-Bromonaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






